molecular formula C7H2F4I2O B14056759 1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene

1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No.: B14056759
M. Wt: 431.89 g/mol
InChI Key: IRAHVFZTCXSJHN-UHFFFAOYSA-N
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Description

1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene is an organofluorine compound with the molecular formula C7H2F4I2O It is characterized by the presence of two iodine atoms, one fluorine atom, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atoms, while electrophilic substitution could introduce additional halogens to the benzene ring .

Scientific Research Applications

1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diiodo-2-fluoro-3-(trifluoromethoxy)benzene is unique due to the presence of both iodine and fluorine atoms, which confer distinct electronic and steric properties. These features make it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .

Properties

Molecular Formula

C7H2F4I2O

Molecular Weight

431.89 g/mol

IUPAC Name

2-fluoro-1,5-diiodo-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H2F4I2O/c8-6-4(13)1-3(12)2-5(6)14-7(9,10)11/h1-2H

InChI Key

IRAHVFZTCXSJHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)(F)F)F)I)I

Origin of Product

United States

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